(Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile
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Overview
Description
(Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile is an organic compound characterized by the presence of a cyano group and a phenylvinyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with a suitable phenylvinyl precursor under conditions that favor the formation of the (Z)-isomer. Common reagents used in this synthesis include palladium catalysts and bases such as potassium carbonate. The reaction is often carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The phenylvinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of molecules with specific biological activities. Its cyano group can interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which (Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can form hydrogen bonds or other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(2-Cyano-2-phenylvinyl)benzonitrile: The (E)-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
4-Cyanobenzonitrile: A simpler compound with only a cyano group attached to the benzonitrile core.
4-Phenylbenzonitrile: A compound with a phenyl group attached to the benzonitrile core.
Uniqueness
(Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its (E)-isomer or other related compounds.
Properties
IUPAC Name |
4-[(Z)-2-cyano-2-phenylethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c17-11-14-8-6-13(7-9-14)10-16(12-18)15-4-2-1-3-5-15/h1-10H/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSMJIGIXAYRRL-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)C#N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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